1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-15-6-8-17(9-7-15)22-24-23-19-10-11-20(25-27(19)22)29-14-21(28)26-13-12-16-4-2-3-5-18(16)26/h2-11H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKQBHQKOKWOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route may include:
- Preparation of the Indolin Core : This involves the formation of the indole structure through cyclization reactions.
- Introduction of the Triazolo-Pyridazine Moiety : This step often requires coupling reactions with appropriate precursors.
- Thioether Formation : The final product is obtained by introducing the thioether linkage to connect the indolin and triazolo-pyridazine components.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that similar triazolo-pyridazine derivatives possess IC50 values ranging from 0.09 μM to 2.73 μM against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may inhibit key signaling pathways involved in cancer proliferation.
The mechanism of action for this compound likely involves:
- Inhibition of Kinases : It has been shown to inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis .
- Induction of Apoptosis : Studies have indicated that compounds with similar structures can induce late apoptosis in cancer cells and cause cell cycle arrest in the G0/G1 phase .
Case Studies
Several studies have focused on related compounds to elucidate their biological activities:
- Triazolo-Pyrimidine Derivatives : These compounds have demonstrated potent antiviral activities against HIV and other viruses, indicating a broader spectrum of biological activity .
- Antimicrobial Properties : Research has also suggested that derivatives exhibit antimicrobial properties against various pathogens, further expanding their potential therapeutic applications .
Scientific Research Applications
Research indicates that compounds similar to 1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone exhibit various biological activities including:
- Anticancer Properties : Preliminary studies suggest that derivatives within this class can induce apoptosis in cancer cells and inhibit tumor growth through diverse mechanisms.
- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially aiding in the treatment of conditions like chronic obstructive pulmonary disease (COPD).
- Antioxidant Activity : Research has shown that derivatives of indoline and triazole possess antioxidant properties that help mitigate oxidative stress in cells.
Synthesis and Chemical Properties
The synthesis of this compound can be approached through various methods aimed at optimizing yield and purity. The thioether linkage enhances stability and reactivity, making it suitable for further modifications to enhance biological activity.
Comparative Analysis with Related Compounds
A comparative analysis of structural features and biological activities with similar compounds reveals the following:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indole Derivatives | Indole core | Anticancer, anti-inflammatory |
| Triazole Derivatives | Triazole ring | Antimicrobial |
| Thiazole Derivatives | Thiazole core | Antiviral |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Inhibition of Aldosterone Synthase : Research indicates that compounds with similar structures effectively inhibit human aldosterone synthase (CYP11B2), suggesting therapeutic potential for managing hyperaldosteronism.
- Molecular Docking Studies : In silico analyses have shown strong interactions with proteins involved in inflammatory pathways, indicating a mechanism for its anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Triazolopyridazine Derivatives
Key Observations :
- Substituent Effects : The p-tolyl group in the target compound enhances lipophilicity compared to pyridinyl (e.g., compounds in ) but may reduce solubility relative to morpholine-containing analogs.
Physicochemical Properties
Preparation Methods
Formation of the Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine fragment is synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 3-(p-tolyl)-triazolo[4,3-b]pyridazin-6-amine can be prepared by treating p-tolyl-substituted hydrazine with maleic anhydride derivatives under acidic conditions. Cyclization is typically catalyzed by hydrochloric acid or acetic acid at reflux temperatures (80–100°C), yielding the triazolo-pyridazine backbone in 65–75% purity.
Synthesis of the Indoline-Thioether Intermediate
The indoline-thioether component is generated through nucleophilic substitution. Indoline-1-yl ethanone is reacted with thiourea or thioacetic acid in the presence of a base such as potassium carbonate. This step forms the 2-thio-1-(indolin-1-yl)ethanone intermediate, with reaction yields averaging 70–85% depending on solvent polarity (e.g., dimethylformamide vs. ethanol).
Coupling of Fragments via Thioether Linkage
The final coupling involves reacting the triazolo-pyridazine-6-thiol derivative with the indoline-thioether intermediate. This is achieved using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) or via nucleophilic aromatic substitution in dimethyl sulfoxide at 60–80°C. The choice of base (e.g., triethylamine vs. sodium hydride) significantly impacts yields, with optimized conditions achieving 55–68% isolated yields.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization and coupling steps, while ethanol improves purity during recrystallization. Elevated temperatures (70–100°C) are critical for cyclocondensation but must be balanced against thermal decomposition risks.
Table 1: Solvent and Temperature Optimization for Key Steps
| Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triazolo-pyridazine | DMF | 90 | 72 |
| Indoline-thioether | Ethanol | 65 | 81 |
| Coupling | DMSO | 75 | 65 |
Catalytic Systems
Palladium catalysts (e.g., Pd/C) and Lewis acids (ZnCl₂) have been explored for accelerating coupling reactions. However, stoichiometric bases like potassium tert-butoxide provide superior reproducibility in small-scale syntheses.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) remains the standard for isolating the final product. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃).
IR (KBr): 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| 1H NMR | δ 2.35 (s) | p-Tolyl methyl |
| IR | 1680 cm⁻¹ | Ketone carbonyl |
| MS (ESI+) | m/z 433.1 [M+H]+ | Molecular ion |
Industrial Scaling Challenges
Batch vs. Continuous Flow Synthesis
Batch processes dominate laboratory-scale synthesis, but continuous flow systems improve heat transfer and reduce reaction times (from 24 h to 6 h) for cyclization steps. Scalability is limited by thiol oxidation side reactions, necessitating inert atmospheres.
Cost-Benefit Analysis of Raw Materials
p-Tolylhydrazine (key precursor) costs ~$120/g, driving research into alternative substrates like 3,4-dimethoxyphenyl derivatives.
Emerging Methodologies
Microwave-assisted synthesis reduces coupling times from 12 h to 45 minutes, albeit with modest yield improvements (5–8%). Enzyme-mediated approaches using lipases are under investigation for greener synthesis but remain experimental.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(Indolin-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone?
Methodological Answer:
The synthesis of the triazolo-pyridazine core can be achieved via multi-component reactions (MCRs) involving cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, thiol-etherification at the pyridazin-6-yl position can be optimized using nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) with catalysts like potassium carbonate in dry DMF at 80–100°C . Computational tools such as PISTACHIO and REAXYS databases can predict feasible routes by scoring precursor plausibility and reaction feasibility .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting) and X-ray data (e.g., bond-length anomalies) require cross-validation. For instance, dynamic NMR experiments can assess tautomerism or rotational barriers, while X-ray structures provide definitive stereochemical assignments . Computational geometry optimization (DFT at B3LYP/6-31G* level) can reconcile differences by simulating spectroscopic outputs against experimental data .
Basic: Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .
- ¹H/¹³C NMR : Assign indolinyl and triazolo-pyridazine protons (e.g., aromatic region at δ 7.2–8.5 ppm) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical values) .
Advanced: How can catalytic conditions be optimized to enhance the yield of the triazolo-pyridazine core?
Methodological Answer:
Screen catalysts (e.g., Pd(OAc)₂ for cross-coupling, CuI for click chemistry) and solvents (polar aprotic vs. non-polar) to stabilize intermediates. For example, using DMF increases solubility of aromatic intermediates, while toluene minimizes side reactions. Reaction monitoring via TLC or in-situ IR can identify optimal stopping points . Statistical design (e.g., Box-Behnken) can model interactions between temperature, catalyst loading, and solvent ratios .
Basic: What is the role of the p-tolyl substituent in modulating the compound’s electronic properties?
Methodological Answer:
The electron-donating p-tolyl group enhances π-stacking interactions and stabilizes the triazolo-pyridazine ring via resonance. UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (reduction potentials) quantify electronic effects. Computational NBO analysis can visualize charge distribution changes induced by the substituent .
Advanced: What computational strategies predict the compound’s binding affinity to biological targets, and what are their limitations?
Methodological Answer:
Molecular docking (AutoDock Vina, Glide) using crystal structures (e.g., PDB: 5TF) can model interactions with enzymes like kinases. Docking scores (ΔG) correlate with experimental IC₅₀ values, but limitations include rigid receptor assumptions and solvent effects. MD simulations (>50 ns) improve accuracy by accounting for protein flexibility . Validate predictions with SPR or ITC binding assays .
Basic: How can researchers mitigate degradation of this compound during long-term storage?
Methodological Answer:
Store under inert gas (Ar) at –20°C in amber vials to prevent photolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the thioether bond) .
Advanced: How do steric effects from the indolin-1-yl group influence regioselectivity in derivatization reactions?
Methodological Answer:
Steric maps (calculated using MOE) reveal hindered access to the triazolo N2 position. Regioselective alkylation at the pyridazin-6-yl sulfur can be achieved using bulky electrophiles (e.g., tert-butyl bromide) under phase-transfer conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
